molecular formula C12H18Cl2N2O B2835259 N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride CAS No. 1025735-37-8

N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride

Cat. No.: B2835259
CAS No.: 1025735-37-8
M. Wt: 277.19
InChI Key: PQMZGIUVPMPQDS-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of propanamide .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions . Unfortunately, the specific synthesis process is not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C9H10ClNO . The exact structure is not provided in the available sources.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the available sources .

Scientific Research Applications

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride, have shown promising results as anticonvulsants. These compounds were synthesized and tested in mice against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models. They displayed significant potency in preventing seizures, with some isomers surpassing the effectiveness of standard drugs like phenytoin and valproate in these models. This suggests a potential application of this compound in epilepsy treatment due to their structural similarities and therapeutic indices indicating safety and efficacy against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Neuroprotection and Alzheimer's Disease Treatment

N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide and its derivatives, related to this compound, have been identified as neuroprotective agents with potential for treating Alzheimer's disease. These compounds are effective in inhibiting butyrylcholinesterase (BuChE), protecting neurons from damage caused by free radicals, and showing low toxicity. Their ability to penetrate into the CNS and protect against neurotoxic threats, like tau-hyperphosphorylation and Aβ peptide, highlights their potential as multifunctional treatments for neurodegenerative disorders (González-Muñoz et al., 2011).

Photocatalytic Degradation Studies

The TiO2 catalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide (a compound similar to this compound), demonstrates potential environmental applications. These compounds undergo effective degradation under both UV-A and solar light, leading to the breakdown into less harmful substances. This process involves ring hydroxylation and cleavage, suggesting an environmentally friendly method for the removal of such compounds from water sources, potentially applicable to the degradation of this compound derivatives (Sturini et al., 1997).

Herbicide Movement and Retention Studies

Research on propanil N-(3,4-dichlorophenyl)propanamide, closely related to this compound, in a paddy-riverine wetland system has shown insight into the environmental behavior of such chemicals. The study focuses on the concentration of propanil in soil and water, highlighting how it moves through ecosystems and its retention within plant tissues. These findings are crucial for understanding the environmental impact and safety of using such compounds in agricultural settings, providing a basis for assessing the behavior of similar compounds like this compound in natural habitats (Perera, Burleigh, & Davis, 1999).

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with “N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride” are not specified in the available sources .

Future Directions

The future directions for the study and application of “N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride” are not specified in the available sources .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(propylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-9(2)12(16)15-11-6-4-5-10(13)8-11;/h4-6,8-9,14H,3,7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMZGIUVPMPQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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